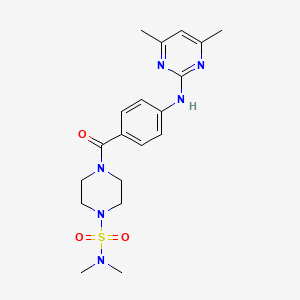![molecular formula C22H27N5O2 B10868623 6-(4-methoxyphenyl)-N,1-dimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10868623.png)
6-(4-methoxyphenyl)-N,1-dimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-METHOXYPHENYL)-N~4~,1-DIMETHYL-N~4~-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic structure containing nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-METHOXYPHENYL)-N~4~,1-DIMETHYL-N~4~-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be achieved through a multi-step process involving various organic reactions. One common approach involves the condensation of p-anisaldehyde with acetone and ammonium acetate to form an intermediate, which is then subjected to further reactions to introduce the piperidyl and pyrazolo[3,4-b]pyridine moieties .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-METHOXYPHENYL)-N~4~,1-DIMETHYL-N~4~-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the carboxamide moiety can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carboxamide can produce an amine derivative .
Wissenschaftliche Forschungsanwendungen
6-(4-METHOXYPHENYL)-N~4~,1-DIMETHYL-N~4~-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-(4-METHOXYPHENYL)-N~4~,1-DIMETHYL-N~4~-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: These compounds share a similar piperidine core and methoxyphenyl groups.
Piperidine derivatives: These include various substituted piperidines with similar pharmacological properties.
Uniqueness
6-(4-METHOXYPHENYL)-N~4~,1-DIMETHYL-N~4~-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and heterocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Eigenschaften
Molekularformel |
C22H27N5O2 |
|---|---|
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
6-(4-methoxyphenyl)-N,1-dimethyl-N-(1-methylpiperidin-4-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H27N5O2/c1-25-11-9-16(10-12-25)26(2)22(28)18-13-20(15-5-7-17(29-4)8-6-15)24-21-19(18)14-23-27(21)3/h5-8,13-14,16H,9-12H2,1-4H3 |
InChI-Schlüssel |
PGIMCOPXEDCCTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)N(C)C(=O)C2=CC(=NC3=C2C=NN3C)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-oxo-N,11-diphenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10868541.png)
![2,4-Dichlorobenzyl 2-{[4-(acetylamino)benzoyl]amino}acetate](/img/structure/B10868543.png)
![3-(2,4-Dichlorophenyl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10868551.png)
![4-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]quinolin-2-ol](/img/structure/B10868565.png)
![2-Chloro-1-{4-[(3-phenyl-1,2,4-oxadiazol-5-YL)methyl]piperazino}-1-propanone](/img/structure/B10868579.png)

![3-Benzyl-2-(heptylsulfanyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B10868587.png)

![Ethyl 2-({[(4-methoxyphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10868603.png)
![2-[(Z)-2-(1H-benzimidazol-2-yl)-2-phenylethenyl]-4-nitrophenol](/img/structure/B10868610.png)
![N-{[2-(pyridin-3-ylcarbonyl)hydrazinyl]carbonothioyl}furan-2-carboxamide](/img/structure/B10868611.png)
![(E)-N-{[8,9-dimethyl-7-(pyridin-4-ylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(2-methoxyphenyl)methanimine](/img/structure/B10868617.png)
![3-(4-methoxyphenyl)-5-methyl-4-(pyridin-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10868621.png)
![methyl {[3-(4-methoxyphenyl)-4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B10868626.png)
